1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound contains nitrogen, sulfur, and oxygen atoms within its structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include 2-methylphenyl derivatives and various reagents to construct the pyrrolo and benzothiazin rings. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring that the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrrolo(3,2-b)pyridine
- 1-(2-Methylphenyl)-3,3a-dihydro-2H-pyrrolo(3,2-b)quinolin-2-one
Uniqueness
1-(2-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is unique due to its specific ring structure and the presence of multiple heteroatoms. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
134616-47-0 |
---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C17H14N2OS/c1-11-6-2-4-8-13(11)19-16(20)10-15-17(19)18-12-7-3-5-9-14(12)21-15/h2-9,15H,10H2,1H3 |
InChI Key |
OAFFETUTNSAOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3C2=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.